molecular formula C15H21ClN2O4S B2581147 2-(4-chlorophenyl)-N-[2-hydroxy-3-(morpholin-4-yl)propyl]ethene-1-sulfonamide CAS No. 1424657-94-2

2-(4-chlorophenyl)-N-[2-hydroxy-3-(morpholin-4-yl)propyl]ethene-1-sulfonamide

Cat. No.: B2581147
CAS No.: 1424657-94-2
M. Wt: 360.85
InChI Key: XGRFCIGTCXMCMT-UHFFFAOYSA-N
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Description

2-(4-chlorophenyl)-N-[2-hydroxy-3-(morpholin-4-yl)propyl]ethene-1-sulfonamide is a sulfonamide derivative featuring a chlorophenyl group, a morpholine ring, and a hydroxyl-containing propyl chain. The compound’s stereochemistry and hydrogen-bonding capabilities (from the hydroxyl and sulfonamide groups) likely influence its solubility and binding affinity.

Properties

IUPAC Name

2-(4-chlorophenyl)-N-(2-hydroxy-3-morpholin-4-ylpropyl)ethenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21ClN2O4S/c16-14-3-1-13(2-4-14)5-10-23(20,21)17-11-15(19)12-18-6-8-22-9-7-18/h1-5,10,15,17,19H,6-9,11-12H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGRFCIGTCXMCMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CC(CNS(=O)(=O)C=CC2=CC=C(C=C2)Cl)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chlorophenyl)-N-[2-hydroxy-3-(morpholin-4-yl)propyl]ethene-1-sulfonamide typically involves multiple steps, starting with the preparation of the chlorophenyl and morpholine intermediates. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using flow microreactor systems, which offer efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to consistent and high-quality production.

Chemical Reactions Analysis

Types of Reactions

2-(4-chlorophenyl)-N-[2-hydroxy-3-(morpholin-4-yl)propyl]ethene-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents under controlled conditions.

    Reduction: Reduction reactions can be performed using reducing agents to modify the functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions typically involve specific temperatures, solvents, and pH levels to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups to the chlorophenyl ring.

Scientific Research Applications

Structure and Composition

The compound features a chlorophenyl group, a morpholine ring, and a sulfonamide group. Its molecular formula is C14H18ClN1O3SC_{14}H_{18}ClN_{1}O_{3}S with a molecular weight of approximately 303.81 g/mol.

Chemistry

  • Building Blocks for Complex Molecules : The compound serves as a precursor in organic synthesis, enabling the creation of more complex chemical entities.
  • Chemical Reactions : It can undergo various reactions including oxidation and reduction, facilitating the introduction of new functional groups.
Reaction TypeReagentsProducts
OxidationPotassium permanganateSulfoxides or sulfones
ReductionSodium borohydrideModified functional groups

Biology

  • Biological Target Interactions : Investigated for its potential effects on enzymes and receptors, contributing to our understanding of biochemical pathways.
  • Mechanism of Action : The compound binds to specific molecular targets, modulating their activity which can lead to various biological effects.

Medicine

  • Therapeutic Potential : Explored for applications in treating diseases such as cancer and infections due to its biological activity.
  • Case Studies :
    • A study indicated that derivatives of similar sulfonamides displayed significant inhibition against enzymes like dimethylarginine dimethylamino hydrolase (DDAH) and arginine deiminase (ADI), suggesting potential use as therapeutic agents .
    • Research has shown that sulfonamide derivatives exhibit anti-HIV activity at concentrations between 75-100 µM .

The compound's biological activity is attributed to its structural features:

  • Antimicrobial Activity : Similar compounds have shown effectiveness against various pathogens, indicating potential use in antibiotic development.
  • Anticancer Properties : Some derivatives have demonstrated cytotoxic effects against human cancer cell lines, suggesting utility in oncology .

Mechanism of Action

The mechanism of action of 2-(4-chlorophenyl)-N-[2-hydroxy-3-(morpholin-4-yl)propyl]ethene-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved in these interactions are complex and depend on the specific application being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Features

The compound’s closest analog in the evidence is 2-(4-chlorophenyl)-N-[(4-methylphenyl)methyl]ethene-1-sulfonamide (Mol. formula: C₁₆H₁₆ClNO₂S) . Key differences include:

  • Substituent on the Propyl Chain : The target compound has a 2-hydroxy-3-(morpholin-4-yl)propyl group, introducing hydrogen-bonding and hydrophilic properties. The analog substitutes this with a hydrophobic 4-methylbenzyl group.
  • Molecular Weight : The analog (MW: 337.8 g/mol) is lighter than the target compound (estimated MW: ~420–440 g/mol due to the morpholine and hydroxyl additions).

Physicochemical Properties (Hypothetical Comparison)

Property Target Compound Analog (C₁₆H₁₆ClNO₂S)
Solubility Moderate (polar groups enhance aqueous solubility) Low (hydrophobic substituents dominate)
LogP ~1.5–2.5 (balanced polarity) ~3.0–3.5 (higher lipophilicity)
Hydrogen Bond Donors 2 (sulfonamide NH, hydroxyl) 1 (sulfonamide NH only)

Comparison with Perfluorinated Sulfonamides

While unrelated structurally, perfluorinated sulfonamides (e.g., [25628-08-4] nonafluorobutane-1-sulfonate derivatives ) highlight how fluorination drastically alters properties.

Q & A

Basic Question: What are the recommended analytical methods for characterizing the purity and structural identity of this compound?

Methodological Answer:
High-performance liquid chromatography (HPLC) with UV detection is a primary method for assessing purity, particularly for detecting impurities at thresholds as low as 0.1% . Structural confirmation requires complementary techniques:

  • Nuclear Magnetic Resonance (NMR): 1H/13C NMR to verify substituent positions (e.g., chlorophenyl, morpholine, and sulfonamide groups).
  • Mass Spectrometry (MS): High-resolution MS (HRMS) to confirm molecular weight (C₁₅H₂₀ClN₂O₄S; theoretical MW 375.85 g/mol) and fragmentation patterns.
  • X-ray Crystallography: For resolving stereochemical ambiguities, particularly the configuration of the hydroxypropyl-morpholine moiety, as demonstrated in structurally related sulfonamide derivatives .

Advanced Question: How can researchers design experiments to resolve contradictory data in pharmacological activity studies (e.g., variable IC₅₀ values across assays)?

Methodological Answer:
Contradictions in potency data often arise from assay-specific variables. To address this:

  • Standardize Assay Conditions: Control pH, temperature, and solvent (e.g., DMSO concentration ≤0.1%) to minimize interference with target proteins .
  • Dose-Response Redundancy: Perform parallel assays (e.g., enzymatic inhibition vs. cell-based viability) using the same compound batch.
  • Structural Analog Comparison: Test derivatives (e.g., morpholinopropyl or chlorophenyl-modified analogs) to isolate pharmacophore contributions .
  • Molecular Dynamics Simulations: Model ligand-receptor interactions to identify conformational dependencies affecting activity .

Basic Question: What synthetic routes are feasible for preparing this compound, and how can critical intermediates be optimized?

Methodological Answer:
A three-step synthesis is typical:

Sulfonamide Coupling: React 2-(4-chlorophenyl)ethene-1-sulfonyl chloride with 2-hydroxy-3-(morpholin-4-yl)propan-1-amine under basic conditions (pH 8–9, THF, 0°C → RT).

Purification: Use flash chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization (ethanol/water) to achieve >95% purity .

Intermediate Control: Monitor the hydroxypropyl-morpholine intermediate via thin-layer chromatography (TLC; Rf ~0.3 in 7:3 EtOAc:MeOH) to prevent diastereomer formation .

Advanced Question: How should researchers design a study to evaluate the environmental fate and ecotoxicological impacts of this compound?

Methodological Answer:
Follow the INCHEMBIOL framework :

  • Phase 1 (Abiotic Stability):
    • Assess hydrolysis (pH 4–9 buffers, 25–50°C) and photodegradation (UV-Vis light, simulated sunlight).
    • Measure soil sorption (Kd values via batch equilibrium).
  • Phase 2 (Biotic Effects):
    • Acute toxicity: Daphnia magna (48h LC₅₀) and algal growth inhibition (72h EC₅₀).
    • Chronic toxicity: Earthworm reproduction (28d NOEC).
  • Phase 3 (Modeling):
    • Use quantitative structure-activity relationship (QSAR) models to predict bioaccumulation and persistence.

Basic Question: What strategies mitigate impurities during large-scale synthesis, particularly sulfonic acid byproducts?

Methodological Answer:

  • Reagent Stoichiometry: Limit sulfonyl chloride excess to ≤1.1 equivalents to reduce unreacted starting material.
  • Scavenging Agents: Add polymer-bound dimethylamine to trap residual sulfonyl chlorides post-reaction .
  • HPLC Monitoring: Use a C18 column (mobile phase: 0.1% TFA in acetonitrile/water) to detect and quantify sulfonic acid impurities (<0.2% acceptance threshold) .

Advanced Question: How can computational methods guide the optimization of this compound’s selectivity toward a target enzyme?

Methodological Answer:

  • Molecular Docking: Use AutoDock Vina to screen against homology models of the target enzyme (e.g., carbonic anhydrase) and off-targets (e.g., kinase domains). Prioritize poses with strong hydrogen bonding to the hydroxypropyl group and π-π stacking with the chlorophenyl ring .
  • Free Energy Perturbation (FEP): Calculate binding affinity differences for substituent modifications (e.g., morpholine vs. piperazine) to predict selectivity trends .
  • MD Simulations: Analyze ligand-protein stability over 100 ns trajectories to identify conformational shifts affecting selectivity .

Basic Question: What are the key stability-indicating parameters for long-term storage of this compound?

Methodological Answer:

  • Temperature: Store at –20°C under inert gas (argon) to prevent oxidation of the sulfonamide group.
  • Light Sensitivity: Use amber vials to block UV-induced degradation, as the ethene-sulfonamide backbone is prone to photoisomerization .
  • Hygroscopicity: Monitor water content (<0.5% via Karl Fischer titration) to avoid hydrolysis of the morpholine-propyl linkage .

Advanced Question: How can researchers integrate metabolomics to elucidate the compound’s mechanism of action in complex biological systems?

Methodological Answer:

  • Untargeted Metabolomics: Treat cell lines (e.g., HepG2) with the compound (1–100 µM, 24h) and analyze intracellular metabolites via LC-HRMS. Use pathway enrichment tools (MetaboAnalyst) to identify perturbed pathways (e.g., glutathione metabolism) .
  • Isotope Tracing: Label the chlorophenyl group with ¹³C and track incorporation into downstream metabolites via NMR .
  • Multi-Omics Integration: Correlate metabolomic data with transcriptomic profiles (RNA-seq) to map regulatory networks affected by the compound .

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